molecular formula C13H22N4O3 B5313652 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol

4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol

Cat. No. B5313652
M. Wt: 282.34 g/mol
InChI Key: FFSXKDVPROTYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol, also known as HTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. HTB is a synthetic molecule that belongs to the class of azepane derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol is not fully understood, but studies have suggested that it may act by modulating various signaling pathways in cells. 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol has been found to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol has been found to inhibit the NF-kB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol can modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol has been found to increase the levels of various neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol in lab experiments is its ability to exhibit neuroprotective and anti-cancer effects. Additionally, 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol has been found to be relatively stable and easy to synthesize. However, one of the limitations of using 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol. One area of research is to further elucidate the mechanism of action of 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol. Additionally, studies can be conducted to determine the optimal dosage and administration route for 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol in various applications. Furthermore, studies can be conducted to investigate the potential use of 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol in other research fields, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol has been found to exhibit neuroprotective and anti-cancer effects and has been studied for its potential use in various diseases such as Alzheimer's and Parkinson's disease. Further research is required to fully elucidate the mechanism of action of 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol and to determine its optimal dosage and administration route in various applications.

Synthesis Methods

The synthesis of 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the preparation of 4-(1H-1,2,4-triazol-1-yl)butanoic acid, which is then coupled with 4-aminomethyl-4-azepanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then subjected to a series of reactions, including hydrolysis and reduction, to yield 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol.

Scientific Research Applications

4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol has been extensively studied for its potential applications in various research fields. One of the primary areas of research is in the field of neuroscience, where 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol has been found to exhibit neuroprotective effects. Studies have shown that 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol can protect neurons from oxidative stress and prevent neuronal death in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol has also been studied for its potential applications in cancer research. Studies have shown that 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

1-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c18-9-13(20)4-2-6-16(8-5-13)12(19)3-1-7-17-11-14-10-15-17/h10-11,18,20H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSXKDVPROTYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)CCCN2C=NC=N2)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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